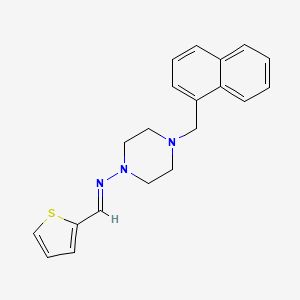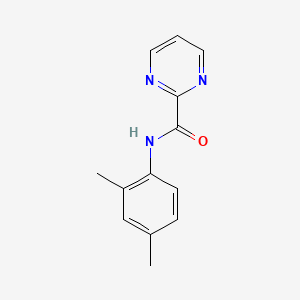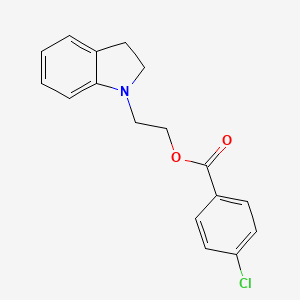
4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" often involves reactions like nucleophilic aromatic substitution and high-temperature polycondensation. For instance, the synthesis of related naphthyl and piperazine derivatives can involve reactions with arylidinecyanothioacetamide, α-haloketones, and other substrates (Hussein et al., 2009), (Williams et al., 2010). These methods can involve microwave-assisted processes for efficient synthesis.
Molecular Structure Analysis
The molecular structure of compounds like "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods help in understanding the conformation and stability of the molecule, as seen in studies involving similar compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical behavior of "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" related compounds includes reactions with various substrates leading to the formation of new heterocyclic compounds. These reactions can be quite diverse, ranging from cyclization to interactions with hydrazine and isothiocyanates, as explored in the synthesis of related compounds (Geies et al., 1993).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystalline structure, solubility, and thermal stability. This includes understanding the polymorphic forms and hydrogen bonding networks, as seen in compounds with a similar piperazine structure (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties include reactivity patterns, stability, and interactions with other molecules. These properties are often studied through methods like thermogravimetric analysis, IR, and NMR spectroscopy, providing insights into the behavior of these compounds under different conditions (Patel et al., 2006).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Drug Development
Compounds containing naphthyl and piperazine units have been extensively studied for their potential in heterocyclic synthesis, leading to the creation of various biologically active molecules. For example, N-1-Naphthyl-3-oxobutanamide has been utilized in the synthesis of thieno[2,3-b]pyridine derivatives, showcasing the compound's utility in creating molecules with potential pharmacological activities (Hussein et al., 2009).
Antipsychotic Agents and Receptor Antagonists
The preparation of piperazine derivatives as 5-HT7 receptor antagonists illustrates the significance of piperazine-based compounds in developing new therapeutic agents. These derivatives have shown promising activity in modulating serotonin receptors, indicating potential applications in treating psychiatric disorders (Yoon et al., 2008).
Enhancement of Nerve Growth Factor (NGF)-Induced Neurite Outgrowth
The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) highlights the application of these compounds in neuroscience research. B-355252 has been evaluated for its ability to potentiate NGF-induced neurite outgrowth, demonstrating the potential for compounds containing naphthyl and piperazine units in promoting neural health and treating neurodegenerative diseases (Williams et al., 2010).
Corrosion Inhibition
Research into tetrahydro-1,2,4-triazines, including triazene moieties with naphthalen and piperazine structures, has shown effective corrosion protection of carbon steel in acidic media. This application is crucial in industrial settings where corrosion resistance is paramount, demonstrating the chemical utility of such compounds beyond pharmacology (Abd El‐Lateef et al., 2022).
Fluorescent Logic Gates and Photophysical Studies
Compounds integrating naphthalimide, piperazine, and crown ethers have been developed as fluorescent logic gates, showcasing the role of piperazine derivatives in creating sensors and molecular switches. These studies are foundational for developing novel diagnostic tools and understanding molecular interactions in complex systems (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-2-9-20-17(5-1)6-3-7-18(20)16-22-10-12-23(13-11-22)21-15-19-8-4-14-24-19/h1-9,14-15H,10-13,16H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGLARIPQHXAF-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(naphthalen-1-ylmethyl)-N-[(E)-thiophen-2-ylmethylidene]piperazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
